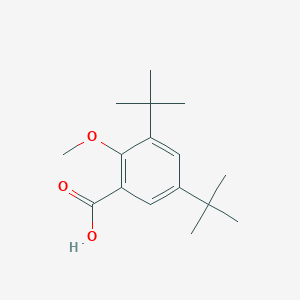

3,5-DI-Tert-butyl-2-methoxybenzoic acid

Description

Historical Trajectories and Modern Relevance of Sterically Hindered Benzoic Acid Derivatives

The study of benzoic acid and its derivatives has a rich history, dating back to the 16th century when it was first identified through the dry distillation of gum benzoin. sigmaaldrich.comfishersci.ca Initially valued for its preservative qualities, the synthetic versatility of benzoic acid soon became apparent, establishing it as a crucial precursor for many other organic substances. sigmaaldrich.comfishersci.comsynquestlabs.com As organic chemistry matured, chemists began to explore the effects of substituents on the benzene (B151609) ring, leading to the development of derivatives with tailored properties.

A particularly significant development was the investigation of sterically hindered compounds. The introduction of bulky substituents, especially at positions ortho to a reactive center like a carboxylic acid, was found to impose significant spatial constraints that alter molecular geometry and reactivity. google.comgoogle.com This "ortho effect" became a powerful tool for chemists. google.comgoogle.com Initially, this might have been seen as an obstacle, but it was soon harnessed to control reaction pathways, enhance the stability of certain conformations, and create unique molecular scaffolds.

In modern chemistry, the deliberate design of sterically hindered benzoic acid derivatives is more relevant than ever. These compounds are not typically used as end-products themselves but as critical intermediates in the synthesis of sophisticated molecules. Their bulky nature is exploited to direct the assembly of ligands for catalysis, prevent unwanted side reactions, and form stable, well-defined cavities in supramolecular structures. The controlled steric environment provided by groups like tert-butyl allows for the fine-tuning of electronic properties and the creation of bespoke chemical architectures for applications in materials science and medicinal chemistry. epo.org

Unique Structural Attributes and Chemical Reactivity of Ortho-Substituted Benzoic Acids with Bulky Groups

The chemical behavior of 3,5-di-tert-butyl-2-methoxybenzoic acid is dominated by the interplay of its substituents, a phenomenon best understood through the "ortho effect". google.com In a simple benzoic acid molecule, the carboxylic acid group (-COOH) is largely coplanar with the benzene ring, allowing for resonance between the two systems. google.com However, the presence of a substituent at the ortho position (the carbon adjacent to the carboxyl group) creates significant steric strain. google.comnih.gov

In the case of this compound, the molecule features a methoxy (B1213986) group (-OCH₃) at the ortho (C2) position and two bulky tert-butyl groups at the meta (C3 and C5) positions. The primary structural consequence of the ortho-methoxy group is that it forces the carboxylic acid group to twist out of the plane of the benzene ring. google.com This steric hindrance disrupts the conjugation between the carboxyl group and the aromatic ring. google.comgoogle.com

This geometric distortion has a profound impact on the compound's acidity. By inhibiting resonance with the ring, the carboxyl group's acidic proton becomes more readily available, making ortho-substituted benzoic acids generally stronger acids than benzoic acid itself or their meta and para isomers. google.comnih.gov The two tert-butyl groups at the 3 and 5 positions further amplify this steric crowding, locking the conformation and providing a rigid, well-defined three-dimensional structure. This combination of an ortho-methoxy group and meta-di-tert-butyl groups results in a unique platform where electronic effects (from the electron-donating methoxy group) and steric effects are precisely controlled, influencing how the molecule interacts with other reagents and assembles in larger systems.

Overview of Contemporary Research Domains for this compound in Fundamental and Applied Chemistry

While this compound is not widely documented as a final product in major applications, its structure makes it a highly valuable intermediate in synthetic organic chemistry. Its primary role is as a specialized building block for creating more complex molecules where significant steric bulk is a design requirement.

The chemical reactivity of its constituent functional groups—the carboxylic acid, the methoxy group, and the aromatic ring—can be selectively targeted. The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, or, via reduction, a hydroxymethyl group. For instance, the related compound 3,5-di-tert-butyl-2-methoxybenzaldehyde (B152259) is employed as a reagent in the preparation of conjugated polymers and highly selective fluorescent sensors. chemicalbook.com The benzoic acid is a logical precursor to this aldehyde through a straightforward reduction of the carboxylic acid group.

Furthermore, the aniline (B41778) derivative, 3,5-di-tert-butyl-2-methoxyaniline, is also a known chemical entity, suggesting that the benzoic acid could be converted to the aniline via reactions like the Curtius or Schmidt rearrangement. uni.lu These transformations highlight the role of this compound as a foundational scaffold for accessing a family of sterically demanding aromatic compounds used in fundamental and applied research.

Interdisciplinary Significance in Catalysis, Materials Science, and Supramolecular Chemistry

The true interdisciplinary importance of this compound lies in its potential application as a ligand or a precursor to ligands in catalysis, materials science, and supramolecular chemistry. The carboxylate anion, formed by deprotonating the acid, can act as a bulky ligand that coordinates to metal centers. The large tert-butyl groups can create a specific coordination pocket around a metal, influencing its catalytic activity, selectivity, and stability by preventing dimerization or decomposition pathways.

In materials science , this structural motif is valuable for constructing porous materials and polymers. The use of the related 5-tert-butyl-2-methoxybenzaldehyde in creating conjugated polymers demonstrates the utility of this substitution pattern in developing materials with specific electronic and photophysical properties. chemicalbook.com The rigidity and defined shape of the 3,5-di-tert-butylphenyl group can be used to control the packing of polymer chains or the formation of well-defined pores in metal-organic frameworks (MOFs).

In supramolecular chemistry , substituted benzoic acids are frequently used to direct the assembly of complex architectures through hydrogen bonding and metal coordination. learncbse.in For example, 3-methoxybenzoic acid is used in the synthesis of europium (III) and gadolinium (III) complexes. medchemexpress.com The bulky framework of this compound could be employed to build robust molecular capsules or containers that can encapsulate smaller guest molecules, with potential applications in sensing, drug delivery, or separation technologies. The steric hindrance provided by the tert-butyl groups is essential for creating and maintaining the necessary cavities within these large assemblies.

Data Tables

Table 1: Physical and Chemical Properties of this compound and Related Compounds

This table compares the properties of the title compound with structurally related benzoic acids to illustrate the effects of the different substituents on physical characteristics like molecular weight and melting point.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 122.4 | 65-85-0 |

| 2-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | 98-100 sarchemlabs.com | 579-75-9 nist.gov |

| 3,5-Di-tert-butylbenzoic acid | C₁₅H₂₂O₂ | 234.33 | 173-175 sigmaaldrich.com | 16225-26-6 sigmaaldrich.com |

| 5-tert-Butyl-2-methoxybenzoic acid | C₁₂H₁₆O₃ | 208.25 | Not Available | 207090-25-9 |

| This compound | C₁₆H₂₄O₃ | 264.36 | Not Available | 86638-76-2 |

Data sourced from literature and chemical databases. "Not Available" indicates that the data was not found in the searched sources.

Structure

3D Structure

Properties

IUPAC Name |

3,5-ditert-butyl-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-15(2,3)10-8-11(14(17)18)13(19-7)12(9-10)16(4,5)6/h8-9H,1-7H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGQQFNWZHRKIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801235733 | |

| Record name | 3,5-Bis(1,1-dimethylethyl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801235733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31314-32-6 | |

| Record name | 3,5-Bis(1,1-dimethylethyl)-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31314-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(1,1-dimethylethyl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801235733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Route Optimization

Novel Approaches for the Stereoselective and Regioselective Synthesis of 3,5-DI-Tert-butyl-2-methoxybenzoic acid

The synthesis of a polysubstituted benzene (B151609) derivative like this compound presents a significant challenge in controlling the precise placement of functional groups. Novel approaches have moved beyond classical methods to embrace strategies that offer superior control over regioselectivity.

Directed Functionalization Strategies for Aromatic Scaffolds

Directed ortho-metalation (DoM) stands out as a powerful strategy for the regioselective synthesis of substituted benzoic acids. organic-chemistry.orgresearchgate.net This methodology utilizes the directing capacity of functional groups already present on the aromatic ring to guide metalation—and subsequent electrophilic quenching—to a specific adjacent position.

In the context of synthesizing substituted 2-methoxybenzoic acids, the carboxylate and methoxy (B1213986) groups are instrumental. Research by Mortier et al. demonstrates that unprotected 2-methoxybenzoic acid can be selectively deprotonated at the C3 or C6 position depending on the choice of the lithiating agent. organic-chemistry.orgresearchgate.net

Deprotonation at C3: Treatment with s-BuLi/TMEDA at -78°C leads to deprotonation exclusively at the position ortho to the carboxylate group (C3). This allows for the introduction of a substituent at this specific location.

Deprotonation at C6: A reversal of regioselectivity is achieved using an n-BuLi/t-BuOK superbase, which directs deprotonation to the C6 position, ortho to the methoxy group. organic-chemistry.orgresearchgate.net

This method provides a predictable and high-yielding pathway to contiguously substituted 2-methoxybenzoic acid building blocks that are otherwise difficult to access. organic-chemistry.org By applying this logic, a synthetic route to this compound could be envisioned by starting with a suitably substituted precursor and using DoM to introduce the final functional group with high regiochemical control.

Table 1: Regioselective Metalation of 2-Methoxybenzoic Acid

| Reagent System | Position of Deprotonation | Directing Group | Reference |

|---|---|---|---|

| s-BuLi/TMEDA | C3 | Carboxylate | organic-chemistry.org |

| n-BuLi/t-BuOK | C6 | Methoxy | researchgate.net |

Green Chemistry Principles and Sustainable Synthetic Protocols

Modern synthetic chemistry increasingly incorporates green and sustainable principles to minimize environmental impact. For the synthesis of related substituted benzoic acids, such as 3,5-di-tert-butyl-4-hydroxybenzoic acid, methods have been developed that align with these principles.

One such approach involves a bismuth-based cyclic process. nih.gov This method facilitates the synthesis under mild conditions from carbon dioxide and a phenol (B47542) precursor, utilizing C-H bond activation and CO2 insertion chemistry. nih.gov The process is cyclic, which implies the potential for catalyst recycling, a key tenet of green chemistry.

Another strategy focuses on improving the efficiency and purity of existing methods, such as the Kolbe-Schmitt reaction, which is used to synthesize hydroxybenzoic acids. A patented method for producing 3,5-di-tert-butyl-4-hydroxybenzoic acid involves reacting an alkali metal 2,6-di-tert-butylphenolate with carbon dioxide. epo.org The process is optimized for high yield and allows for the recovery and reuse of unreacted 2,6-di-tert-butylphenol (B90309), thus minimizing waste. epo.org

Mechanochemical and Flow Chemistry Applications in Synthesis

While specific applications of mechanochemistry for this compound are not prominently documented, the field of flow chemistry offers significant potential for optimizing its synthesis. Flow chemistry, or continuous-flow synthesis, involves performing reactions in a continuous stream within a microreactor or tube. This technology provides superior control over reaction parameters like temperature and pressure, enhances safety, and facilitates rapid scaling. nih.govuc.pt

The synthesis of various heterocyclic and aromatic compounds, including pyrrole-3-carboxylic acid derivatives, has been successfully demonstrated using flow chemistry. uc.pt These processes often telescope multiple synthetic steps, avoiding the need for isolation and purification of intermediates, which saves time and reduces solvent waste. nih.gov Given that many key reactions in aromatic chemistry, such as amide formation, cross-coupling, and nitration, have been adapted to flow conditions, a sequential flow process for the synthesis of this compound from appropriate precursors is a feasible and advantageous strategy. nih.govuc.pt

Precursor Design and Chemical Derivatization for Tailored Synthetic Pathways

The rational design of precursors is fundamental to an efficient synthesis of this compound. The choice of starting material dictates the subsequent reaction sequence.

A common precursor for related compounds is 2,6-di-tert-butylphenol. epo.org This starting material can be converted to an alkali metal phenolate (B1203915) and then carboxylated to yield 3,5-di-tert-butyl-4-hydroxybenzoic acid. epo.org To arrive at the target methoxy derivative, a subsequent methylation step would be required.

Alternatively, starting with a methoxy-containing precursor is a more direct route. A plausible pathway could begin with 2-methoxybenzoic acid itself. organic-chemistry.orgnih.gov Using Friedel-Crafts alkylation, the tert-butyl groups could be introduced onto the aromatic ring. However, controlling the regioselectivity of this electrophilic substitution to achieve the desired 3,5-disubstitution pattern can be challenging and may lead to isomeric mixtures.

A more refined approach involves starting with a pre-functionalized precursor where one or more groups are already in place, followed by strategic derivatization. For instance, a method for producing 3,5-di-tert-butyl-4-hydroxybenzoic acid involves the careful purification of the 2,6-di-tert-butylphenol precursor to remove impurities that could affect the yield and quality of the final product. epo.org The derivatization of the resulting hydroxybenzoic acid to its trimethylsilyl (B98337) (TMS) ester is also a documented process, often for analytical purposes. nist.gov

Table 2: Potential Precursors and Synthetic Relevance

| Precursor | Key Transformation | Relevance to Target Synthesis | Reference |

|---|---|---|---|

| 2,6-Di-tert-butylphenol | Carboxylation | Forms the 3,5-di-tert-butyl substituted ring; requires subsequent methylation of the 4-hydroxy group and migration/rearrangement to the 2-methoxy isomer. | epo.org |

| 2-Methoxybenzoic acid | Friedel-Crafts Alkylation | Direct route but with potential regioselectivity challenges. | organic-chemistry.orgnih.gov |

| 3,5-Di-tert-butylphenol | Ortho-lithiation and Carboxylation | A potential route where the phenol is first methylated, followed by directed functionalization to introduce the carboxylic acid group at the C2 position. | N/A |

Reaction Mechanisms and Fundamental Chemical Transformations

Mechanistic Studies of Electrophilic Aromatic Substitution on the 3,5-DI-Tert-butyl-2-methoxybenzoic acid Core

The electrophilic aromatic substitution (EAS) on the this compound core is significantly influenced by the directing effects of its substituents. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho-, para-director. The carboxylic acid group (-COOH) is a deactivating group and a meta-director. The two tert-butyl groups are weakly activating and ortho-, para-directing.

The positions on the aromatic ring are numbered starting from the carbon bearing the carboxylic acid group as C1. The methoxy group is at C2, and the tert-butyl groups are at C3 and C5. The only available position for substitution is C6. The directing effects of the substituents on this position are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Effect on C6 |

| -COOH | C1 | Deactivating | Meta (to C3, C5) |

| -OCH₃ | C2 | Activating | Ortho (to C1, C3), Para (to C5) |

| -C(CH₃)₃ | C3 | Activating | Ortho (to C2, C4), Para (to C5) |

| -C(CH₃)₃ | C5 | Activating | Ortho (to C4, C6), Para (to C2) |

Considering the combined effects, the C6 position is ortho to a tert-butyl group and meta to the carboxylic acid and the other tert-butyl group. The methoxy group at C2 strongly activates the ortho (C3) and para (C5) positions, which are already substituted. Its influence on the C6 position is less direct. The steric hindrance from the adjacent tert-butyl group at C5 and the methoxy group at C2 would also play a significant role in dictating the feasibility and rate of substitution at C6.

Mechanistically, an electrophilic attack at C6 would proceed through a Wheland intermediate (a resonance-stabilized carbocation). The stability of this intermediate is crucial for the reaction to proceed. The positive charge in the intermediate would be delocalized across the ring. The presence of the electron-donating methoxy and tert-butyl groups would help stabilize this intermediate, while the electron-withdrawing carboxylic acid group would destabilize it. Given the steric crowding around the C6 position, harsh reaction conditions would likely be required for electrophilic aromatic substitution to occur.

Nucleophilic Acyl Substitution Reactions and Carboxylic Acid Functionalization

The carboxylic acid group of this compound is a key site for nucleophilic acyl substitution reactions, allowing for its conversion into various derivatives such as esters, amides, and acid halides. The general mechanism involves the activation of the carbonyl group, followed by nucleophilic attack and subsequent elimination of a leaving group.

Amide Formation: Similarly, the formation of amides would require activation of the carboxylic acid, for example, by conversion to an acid chloride or by using coupling agents like dicyclohexylcarbodiimide (DCC). researchgate.net The direct reaction with an amine is generally not feasible without a catalyst and heat. The mechanism with a coupling agent involves the formation of a highly reactive intermediate that is then attacked by the amine. Again, steric hindrance would be a major factor affecting the reaction kinetics.

The table below provides a qualitative comparison of the expected reactivity of this compound in nucleophilic acyl substitution reactions compared to benzoic acid.

| Reaction | Reagents | Expected Relative Rate (vs. Benzoic Acid) | Rationale |

| Fischer Esterification | CH₃OH, H⁺ | Slower | Steric hindrance from ortho-methoxy and meta-tert-butyl groups. |

| Amide Formation | NH₃, DCC | Slower | Steric hindrance impeding the approach of the amine to the activated carboxyl group. |

| Acid Chloride Formation | SOCl₂ | Slower | Steric hindrance around the carboxylic acid group. |

Investigations into Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The methoxy and carboxylic acid groups can both act as directing metalation groups (DMGs). In principle, deprotonation could occur at the C6 position, which is ortho to the methoxy group (after in-situ deprotonation of the carboxylic acid).

Studies on the parent compound, 2-methoxybenzoic acid, have shown that metalation can be directed to the C3 or C6 positions depending on the base used. However, in this compound, the C3 position is blocked by a tert-butyl group. Therefore, metalation would be expected to occur exclusively at the C6 position. The bulky tert-butyl group at C5 might sterically hinder the approach of the organolithium base to the C6 proton, potentially requiring stronger bases or higher temperatures.

Once the aryllithium species is formed at the C6 position, it can be quenched with various electrophiles to introduce a wide range of functional groups at this position, providing a versatile route to otherwise inaccessible derivatives.

Radical Reaction Pathways and Their Controlled Implementation

The carboxylic acid moiety of this compound can be a precursor for radical generation through decarboxylation. Radical decarboxylation of aromatic carboxylic acids can be initiated by various methods, including photoredox catalysis. sioc.ac.cn The resulting aryl radical can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The general mechanism for a photoredox-catalyzed decarboxylation would involve the formation of a carboxylate, which is then oxidized by a photoexcited catalyst to generate a carboxyl radical. This radical readily loses carbon dioxide to form an aryl radical centered at C1. The stability and subsequent reactions of this aryl radical would be influenced by the surrounding substituents.

Stereoelectronic Effects and Conformational Control in Reactivity

The reactivity of this compound is significantly influenced by stereoelectronic effects arising from the spatial arrangement of its functional groups. The bulky tert-butyl groups impose considerable steric constraints, which can affect the conformation of the molecule and the accessibility of its reactive sites.

The methoxy group at the C2 position is likely to adopt a conformation where the methyl group is oriented away from the carboxylic acid to minimize steric repulsion. This preferred conformation can, in turn, influence the electronic communication between the methoxy group and the aromatic ring, as well as the acidity of the carboxylic acid.

Furthermore, the tert-butyl groups can restrict the rotation of the carboxylic acid and methoxy groups, leading to a more rigid molecular structure. This conformational rigidity can have a profound impact on the transition states of various reactions, potentially leading to altered reaction rates and selectivities compared to less sterically hindered analogues. For instance, in electrophilic aromatic substitution, the steric hindrance can prevent the ideal orbital overlap required for the reaction to proceed efficiently at the C6 position.

Thermal and Photochemical Transformation Dynamics

The thermal and photochemical stability and reactivity of this compound are of interest. Thermally, decarboxylation is a potential reaction pathway at elevated temperatures, although this typically requires harsh conditions for unactivated benzoic acids. nist.gov The presence of the methoxy group might influence the decarboxylation temperature.

Photochemically, benzoic acid derivatives can undergo various transformations, including decarboxylation and rearrangements. The specific photochemical behavior of this compound has not been extensively studied. However, related methoxybenzoic acids have been shown to undergo photolysis in aqueous solutions. amanote.com The presence of the bulky tert-butyl groups might influence the excited-state dynamics and the quantum yields of photochemical processes. It is plausible that irradiation with UV light could lead to the formation of radical species through homolytic cleavage of the C-C bond of the carboxylic acid or the C-O bond of the methoxy group, initiating subsequent reactions.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and reactivity of molecules. researchgate.net These methods provide detailed information about electron distribution and energy levels. For aromatic compounds like 3,5-di-tert-butyl-2-methoxybenzoic acid, DFT is particularly useful for optimizing molecular geometry and calculating electronic properties. epstem.netscispace.com

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, can also be employed to study the vibrational spectra and geometric parameters of related methoxybenzoic acids. researchgate.net These calculations help in interpreting experimental data and understanding the fundamental properties of the molecule. researchgate.net

Prediction of Reaction Pathways and Transition States

Theoretical calculations are instrumental in predicting the likely pathways a reaction will follow and the energetic barriers (transition states) that must be overcome. For instance, studies on the electrochemical reduction of the related compound 3,5-di-tert-butyl-1,2-benzoquinone show that the reaction pathway can change depending on the concentration of proton donors. nih.gov At low concentrations, the reaction proceeds through a complexation followed by a concerted proton and electron-transfer reaction. nih.gov At higher concentrations, the pathway shifts to a disproportionation reaction. nih.gov

Similarly, the interaction of 3,5-di-tert-butyl-o-benzoquinone (B121359) with amines has been shown to follow several possible reaction pathways, including Schiff base formation or Michael addition, which can be investigated using DFT computational methods. researchgate.netresearchgate.net These studies on related quinones suggest that the reaction pathways of this compound would also be sensitive to reaction conditions and could be elucidated through similar computational approaches.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier molecular orbital (FMO) theory is crucial for predicting the reactivity of a molecule, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity. wikipedia.org A smaller gap generally corresponds to higher reactivity. wikipedia.org For this compound, the electron-donating methoxy (B1213986) and tert-butyl groups would be expected to raise the energy of the HOMO, while the electron-withdrawing carboxylic acid group would lower the energy of the LUMO. DFT calculations can provide precise energy values for these orbitals and the resulting energy gap, offering insights into the molecule's chemical behavior. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for a Substituted Benzoic Acid Derivative

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Highest Occupied Molecular Orbital |

| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.4 | Indicator of chemical reactivity and stability |

Note: The values in this table are illustrative for a substituted benzoic acid and are not specific experimental or calculated values for this compound.

Molecular Dynamics Simulations of Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com These simulations can provide valuable insights into the conformational flexibility of this compound and its interactions with other molecules. The bulky tert-butyl groups and the methoxy group can rotate, leading to different conformers of the molecule.

Studies on structurally related phenylaminobenzoic acids have shown that conformational flexibility can lead to polymorphism, where a compound can exist in multiple crystalline forms. uky.edu MD simulations can help to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. Furthermore, these simulations can model intermolecular interactions, such as the hydrogen bonding that is likely to occur between the carboxylic acid groups of two molecules, leading to the formation of dimers. uky.edu

Theoretical Studies of Steric and Electronic Effects on Chemical Properties

The chemical properties of this compound are significantly influenced by steric and electronic effects. The two bulky tert-butyl groups at positions 3 and 5 exert a significant steric hindrance around the aromatic ring. This steric bulk can affect the reactivity of the molecule by physically blocking the approach of reactants to certain sites. electrochemsci.orgresearchgate.net

Ligand Field Theory and Metal-Ligand Bonding Analysis in Coordination Complexes

When this compound acts as a ligand in a coordination complex, typically through its carboxylate group, Ligand Field Theory (LFT) can be used to describe the bonding and electronic structure of the resulting complex. wikipedia.org LFT is an application of molecular orbital theory that focuses on the interactions between the metal d-orbitals and the ligand orbitals. wikipedia.orglibretexts.org

The carboxylate group of the benzoic acid can coordinate to a metal ion, forming a metal-ligand bond. The nature of this bond can have both sigma (σ) and pi (π) character. dalalinstitute.com LFT helps to explain the splitting of the metal's d-orbitals into different energy levels due to the electrostatic field of the ligands. libretexts.org The magnitude of this splitting determines the magnetic properties and the color of the complex. libretexts.org DFT calculations can be combined with LFT to provide a more detailed and quantitative description of the metal-ligand bonding. researchgate.net

Prediction of Advanced Spectroscopic Signatures (beyond routine identification)

Computational methods can be used to predict advanced spectroscopic signatures of this compound, going beyond simple spectral identification. For example, quantum chemical calculations can predict the vibrational frequencies that would be observed in infrared (IR) and Raman spectroscopy. researchgate.net

By calculating the vibrational modes, a detailed assignment of each peak in the experimental spectrum can be made. This can help to understand how different parts of the molecule contribute to its vibrational spectrum. For instance, the stretching and bending modes of the carboxylic acid group, the methoxy group, and the tert-butyl groups can be identified. Such detailed spectroscopic analysis, supported by theoretical calculations, provides a deeper understanding of the molecular structure and bonding. researchgate.net

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Structure-Reactivity Correlations

High-resolution NMR spectroscopy is an indispensable tool for determining the precise chemical environment of magnetically active nuclei, such as ¹H and ¹³C. Analysis of chemical shifts, coupling constants, and signal integrations provides a detailed map of the molecule's covalent structure.

For 3,5-di-tert-butyl-2-methoxybenzoic acid, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), a position influenced by hydrogen bonding. docbrown.info The two aromatic protons would appear as distinct doublets in the aromatic region (7-8 ppm). The methoxy (B1213986) group protons would yield a sharp singlet around 3-4 ppm, while the two bulky tert-butyl groups, being chemically equivalent, would produce a single, highly integrated singlet in the aliphatic region (around 1.3 ppm).

The ¹³C NMR spectrum would complement this data, showing unique resonances for each carbon atom, including the carboxyl carbon (~170 ppm), the aromatic carbons (110-160 ppm), the methoxy carbon (~55-65 ppm), and the carbons of the tert-butyl groups (quaternary and methyl carbons at ~35 ppm and ~30 ppm, respectively).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for the respective functional groups.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad singlet) | ~170 |

| Aromatic C-H | 7.0 - 8.0 (2 distinct doublets) | 110 - 140 |

| Aromatic C (substituted) | - | 130 - 160 |

| Methoxy (-OCH₃) | ~3.8 (singlet) | ~60 |

| tert-Butyl (-C(CH₃)₃) | ~1.3 (singlet) | ~35 (quaternary), ~30 (methyl) |

Two-dimensional (2D) NMR techniques are critical for elucidating through-bond and through-space correlations, providing deeper insight into molecular conformation. The Nuclear Overhauser Effect (NOE) is a phenomenon that depends on the spatial proximity of protons (typically within 5 Å) and is not reliant on through-bond J-couplings. columbia.edu

A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment on this compound would be particularly revealing. libretexts.org These experiments would show cross-peaks between protons that are close to each other in space. For instance, NOE cross-peaks would be expected between the methoxy protons and the protons of the adjacent tert-butyl group, as well as the aromatic proton at the C6 position. This data would confirm the spatial arrangement of the substituents around the benzene (B151609) ring. The choice between NOESY and ROESY can depend on the molecule's size; ROESY is often preferred for intermediate-sized molecules where the NOE may be close to zero. columbia.eduhuji.ac.il

While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) probes the structure in the crystalline state. nih.gov For molecules like benzoic acids, which form hydrogen-bonded assemblies in the solid state, ssNMR is invaluable. nih.gov High-resolution ¹³C ssNMR can distinguish between molecules in different crystallographic environments. For example, if the asymmetric unit of the crystal contains more than one molecule, a splitting of the carbon signals is often observed. researchgate.net This technique can confirm the number of chemically inequivalent molecules in the unit cell and provide information on the symmetry of the packing arrangement. researchgate.net An ssNMR study of this compound would clarify the nature of the hydrogen-bonded dimers and other intermolecular interactions present in its crystalline form.

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives/Complexes

Single-crystal X-ray diffraction (SCXRD) provides the definitive, atomic-resolution three-dimensional structure of a crystalline compound. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles, and reveal the details of intermolecular interactions that dictate the crystal packing.

Polymorphism is the ability of a compound to exist in more than one crystalline form, with each form having distinct physical properties. rsc.org Substituted benzoic acids are known to exhibit polymorphism, which can arise from different conformations of the molecule (conformational polymorphism) or different packing arrangements of the same conformer. nih.govacs.org The presence of flexible groups, like the methoxy group, and bulky substituents, like the tert-butyl groups, can lead to multiple, energetically similar packing arrangements. rsc.org A systematic screening of crystallization conditions (e.g., different solvents, temperatures) for this compound could reveal the existence of multiple polymorphs. Understanding the interplay of strong hydrogen bonds and weaker steric interactions is central to the field of crystal engineering, which seeks to rationally design crystal structures with desired properties. acs.org

Vibrational Spectroscopy (FTIR, Raman) for Detailed Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and changes in intermolecular interactions, such as hydrogen bonding.

For this compound, the FTIR and Raman spectra would provide a characteristic fingerprint. The most prominent feature in the FTIR spectrum would be the C=O stretching vibration of the carboxylic acid, which is expected to appear around 1680-1710 cm⁻¹ for the hydrogen-bonded dimer. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ due to the O-H stretch of the dimer would also be a key indicator. Other significant peaks would include C-H stretching from the aromatic and aliphatic groups (~2800-3100 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), and C-O stretching from the ether and carboxylic acid groups (~1100-1300 cm⁻¹).

Table 2: Expected Vibrational Frequencies for this compound Frequencies are based on typical group frequencies for organic molecules.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| O-H Stretch (dimer) | Carboxylic Acid | 2500 - 3300 | Broad, Strong (IR) |

| C-H Stretch | Aromatic & Aliphatic | 2850 - 3100 | Medium-Strong |

| C=O Stretch (dimer) | Carboxylic Acid | 1680 - 1710 | Strong (IR) |

| C=C Stretch | Aromatic Ring | ~1600 & ~1450 | Medium-Strong |

| C-O Stretch | Ether & Carboxylic Acid | 1100 - 1300 | Strong (IR) |

| O-H Bend | Carboxylic Acid | ~920 | Broad, Medium (IR) |

High-Resolution Mass Spectrometry for Reaction Monitoring and Complex Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in modern chemistry for obtaining highly accurate mass measurements, which in turn provides unequivocal elemental compositions. This capability is crucial for monitoring the progress of chemical reactions and for characterizing the structure of complex molecules, including organometallic complexes or reaction intermediates involving this compound.

Reaction Monitoring:

The synthesis of this compound involves multiple steps, starting from precursor molecules. HRMS can be employed to monitor the conversion of reactants to products with high precision. By analyzing aliquots from a reaction mixture over time, chemists can track the appearance of the desired product by its exact mass and the disappearance of starting materials. For instance, in a potential synthesis, the carboxylation of a precursor, HRMS would be able to distinguish between the starting material and the carboxylated product based on their precise mass difference. While specific reaction monitoring data for this compound is not available in the cited literature, the general technique is widely applied. For example, in the synthesis of the related compound 3,5-di-tert-butyl-4-hydroxybenzoic acid, both GC-MS and HRMS were used for product characterization, confirming the successful synthesis. rsc.org

Complex Characterization:

This compound, with its carboxylic acid and methoxy functional groups, can act as a ligand, forming complexes with various metal ions. HRMS is a powerful technique for determining the stoichiometry and composition of such complexes. The high mass accuracy allows for the confident determination of the molecular formula of the complex, including the number of ligands and counter-ions. While specific HRMS data for complexes of this compound is not detailed in the provided search results, studies on related structures, such as complexes of 3,5-di-tert-butyl-1,4-benzoquinone ferrocenoylhydrazone with zinc(II), palladium(II), and mercury(II), demonstrate the utility of spectroscopic methods in characterizing complex structures. researchgate.net

The table below illustrates the kind of data HRMS provides, using the exact mass of related benzoic acid derivatives as examples. The exact mass is calculated from the sum of the most abundant isotopes of each element.

| Compound Name | Molecular Formula | Exact Mass (Da) |

| 3,5-Di-tert-butylbenzoic acid | C15H22O2 | 234.1620 |

| 2-Methoxybenzoic acid | C8H8O3 | 152.0473 |

| 3-Methoxybenzoic acid | C8H8O3 | 152.0473 |

| 4-Methoxybenzoic acid | C8H8O3 | 152.0473 |

| 3,5-Di-tert-butyl-4-hydroxybenzoic acid | C15H22O3 | 250.1569 |

| This compound | C16H24O3 | 264.1725 |

This table was generated by the author. The exact masses for the related compounds are sourced from the NIST Chemistry WebBook and PubChem. nist.govnih.govnist.govnist.govnist.govnih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence techniques, provides valuable insights into the electronic transitions and structure of a molecule. These methods are used to understand how the molecule interacts with light and to probe its excited state properties.

UV-Visible Absorption Spectroscopy:

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are characteristic of a molecule's chromophores—the parts of the molecule that absorb light. For aromatic compounds like this compound, the absorption bands are typically due to π → π* transitions within the benzene ring. The substitution pattern and the nature of the substituents (tert-butyl, methoxy, and carboxylic acid groups) influence the energy of these transitions and thus the position and intensity of the absorption bands.

While specific UV-Vis spectra for this compound were not found, data for related benzoic acid derivatives can provide an estimation of its absorption characteristics. For example, benzoic acid itself exhibits absorption bands around 220 nm and 272 nm in acetonitrile (B52724). researchgate.net The addition of methoxy and tert-butyl groups is expected to cause a bathochromic (red) shift in these absorption maxima due to their electron-donating effects.

The following table presents UV-Vis absorption data for related compounds.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Benzoic Acid | Acetonitrile | 220, 272 | Not specified |

| 4-Methoxybenzoic Acid | Not specified | ~255 | log(ε) ~4.2 |

| 3,5-Di-tert-butyl-4-hydroxy-benzoic acid | Not specified | Data not available, spectrum exists spectrabase.com | Not available |

Fluorescence Spectroscopy:

Fluorescence is the emission of light from a molecule after it has absorbed light. This process occurs when an electron returns from an excited singlet state to the ground state. Not all molecules that absorb light are fluorescent; the quantum yield of fluorescence (the ratio of photons emitted to photons absorbed) can vary from 0 to 1. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (a Stokes shift).

Fluorescence spectroscopy is a highly sensitive technique that can provide information about the electronic structure of the lowest excited states and the environment around the molecule. There is no available literature on the fluorescence properties of this compound. Many benzoic acid derivatives are weakly fluorescent or non-fluorescent at room temperature in solution due to efficient non-radiative decay pathways from the excited state. However, the formation of metal complexes or incorporation into different environments can sometimes enhance fluorescence.

Coordination Chemistry and Ligand Design

Design and Synthesis of Metal Complexes Utilizing 3,5-Di-tert-butyl-2-methoxybenzoic acid as a Ligand

There is no available literature detailing the synthesis of either monomeric or polymeric coordination compounds using this compound as a ligand. Research on analogous compounds, such as those involving 3,5-di-tert-butylbenzoate, has shown the formation of binuclear complexes with transition metals like nickel(II). However, the influence of the 2-methoxy group on the coordination behavior of the target compound remains uninvestigated.

Formation of Monomeric and Polymeric Coordination Compounds

Specific examples of the formation of monomeric or polymeric structures with this compound are not documented in the reviewed literature.

Investigation of Coordination Modes and Stoichiometries

Without experimental data, such as crystal structures, the coordination modes and stoichiometries of metal complexes with this compound can only be hypothesized. The carboxylate group could potentially coordinate in a monodentate, bidentate chelating, or bridging fashion. The methoxy (B1213986) group could also be involved in coordination, leading to a bidentate O,O-chelate.

Electronic and Steric Influence of the Ligand on Metal Center Properties and Reactivity

The electronic and steric effects of this compound on a metal center have not been specifically studied. It can be inferred that the bulky tert-butyl groups would exert significant steric hindrance, potentially influencing the coordination number and geometry of the resulting complexes. The electron-donating nature of the methoxy and tert-butyl groups would be expected to influence the electronic properties of the metal center.

Mechanistic Studies of Metal-Ligand Bond Formation and Exchange Processes

No mechanistic studies concerning the formation or ligand exchange processes of metal complexes with this compound have been reported.

Spectroscopic Characterization of Metal Coordination Environments

There is no available spectroscopic data (e.g., IR, NMR, UV-Vis) for metal complexes of this compound. Such data would be crucial for determining the coordination environment of the metal ion.

Redox Chemistry of Metal Complexes with this compound

The redox properties of metal complexes containing this compound have not been investigated. While related ligands with catechol or quinone moieties are known to be redox-active, the potential for this specific benzoic acid derivative to act as a redox-active ligand has not been explored in the literature.

Applications in Catalysis and Advanced Chemical Synthesis

3,5-DI-Tert-butyl-2-methoxybenzoic acid as a Ligand in Homogeneous Catalysis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants. The function of this compound as a ligand in such systems is explored below.

An extensive review of scientific literature and chemical databases did not yield specific research findings on the use of this compound as a ligand for transition metal-catalyzed cross-coupling reactions or hydrofunctionalization reactions.

There is currently no available information in published literature detailing the application of this compound or its derivatives as ligands or catalysts in the field of asymmetric catalysis and enantioselective transformations.

No specific examples or detailed studies were found regarding the mediation of oxidation or reduction catalysis by complexes of this compound. While research exists on the catalytic oxidation and reduction of structurally related phenolic compounds, the direct involvement of complexes derived from the title compound is not documented.

Heterogeneous Catalysis Involving Supported this compound Derivatives

Heterogeneous catalysis utilizes catalysts in a different phase from the reactants, often involving solid catalysts. A thorough search for studies concerning derivatives of this compound supported on solid matrices for heterogeneous catalytic applications yielded no specific results. General principles of heterogeneous acid catalysis exist, but their direct application to this specific compound has not been reported in the available literature. sigmaaldrich.com

Organocatalysis and Acid/Base Catalysis Utilizing the Compound's Acidity and Steric Properties

Organocatalysis employs small organic molecules to accelerate chemical reactions. Despite the presence of acidic (carboxylic acid) and sterically bulky (di-tert-butyl) groups on this compound, no research could be found that specifically investigates or demonstrates its use as an organocatalyst or as a primary acid/base catalyst leveraging these properties.

Detailed Reaction Mechanism Investigations in Catalytic Cycles

Consistent with the lack of documented catalytic applications, no detailed investigations into the reaction mechanisms of catalytic cycles involving this compound have been published. Mechanistic studies are typically contingent on the discovery and optimization of a compound's catalytic activity in a specific reaction, which is not the case for this molecule based on current data.

Supramolecular Chemistry and Self Assembly

Directed Hydrogen Bonding Networks in Crystalline and Solution States

There is a lack of specific studies detailing the directed hydrogen bonding networks of 3,5-DI-Tert-butyl-2-methoxybenzoic acid in either its crystalline or solution states. Generally, benzoic acid derivatives are known to form hydrogen-bonded dimers in the solid state through their carboxylic acid groups. For instance, a related compound, 3,5-Di-tert-butyl-2-hydroxybenzoic acid, forms centrosymmetric dimers via pairs of O—H⋯O hydrogen bonds between the carboxyl groups in its crystal structure researchgate.net. Similarly, the crystal structure of anisic acid (p-methoxybenzoic acid) also reveals the formation of hydrogen-bonded dimers rsc.org. However, the specific influence of the 2-methoxy group and the 3,5-di-tert-butyl substitution pattern on the hydrogen bonding and crystal packing of the title compound has not been specifically elucidated.

In derivatives of 3,5-di-tert-butylphenol, intermolecular hydrogen bonds have been observed to play a role in assembling molecules into larger structures nih.gov. The interplay between hydrogen bonding and other intermolecular forces, such as van der Waals interactions, is crucial in determining the final supramolecular architecture.

Co-crystallization and Crystal Engineering Studies for Designed Architectures

No specific co-crystallization or crystal engineering studies involving this compound have been found in the reviewed literature. Co-crystallization is a powerful technique used to modify the physicochemical properties of active pharmaceutical ingredients and other functional materials by forming multi-component crystals. For example, studies have been conducted on the co-crystallization of 3,5-dinitrobenzoic acid with various active pharmaceutical ingredients to form salts with distinct supramolecular assemblies directed by hydrogen bonding nih.govresearchgate.netnih.gov. The general principles of crystal engineering, which involve the design of crystalline solids with desired properties based on an understanding of intermolecular interactions, could theoretically be applied to this compound, but specific research in this area is not currently available.

Formation of Supramolecular Gels, Liquid Crystals, and Polymer Additives

Detailed research on the ability of this compound to form supramolecular gels, exhibit liquid crystalline phases, or act as a polymer additive is not available in the public domain.

Supramolecular Gels: These are formed through the self-assembly of low-molecular-weight gelators into three-dimensional networks that immobilize a solvent. This self-assembly is driven by non-covalent interactions such as hydrogen bonding and π-π stacking mdpi.com. While other organic acids have been shown to act as gelators, the gelation properties of this compound have not been reported.

Liquid Crystals: The formation of liquid crystalline phases is highly dependent on molecular shape and intermolecular interactions. Benzoic acid derivatives are a common structural motif in calamitic (rod-shaped) liquid crystals, often forming hydrogen-bonded dimers that enhance the molecular anisotropy nih.govtcichemicals.com. For instance, bent-shaped liquid crystals have been synthesized using a 3-hydroxybenzoic acid central core researchgate.net. However, there are no specific reports of this compound being investigated for liquid crystalline properties.

Polymer Additives: Certain benzoic acid derivatives, such as aluminum para-tert-butyl benzoate, are used as nucleating agents in polymers like polypropylene to improve their mechanical and optical properties adeka.co.jp. Antioxidant blends for polymers also sometimes contain derivatives of 3,5-di-tert-butyl-4-hydroxyphenyl propionate specialchem.com. However, the use of this compound as a polymer additive has not been documented in the available literature.

Host-Guest Chemistry and Molecular Recognition Phenomena

There is no specific information available regarding the host-guest chemistry or molecular recognition phenomena of this compound. Host-guest chemistry involves the formation of a complex between a host molecule with a cavity and a guest molecule that fits within it. A study on the interaction between cyclam and 4-tert-butylbenzoic acid has been reported, where the benzoic acid derivative acts as a guest rsc.org. This demonstrates that benzoic acid derivatives can participate in host-guest interactions, but the specific capabilities of this compound in this context remain unexplored.

Self-Assembled Monolayers (SAMs) and Surface-Confined Supramolecular Structures

No literature has been found that specifically describes the formation of self-assembled monolayers (SAMs) or surface-confined supramolecular structures using this compound. The formation of SAMs typically involves the spontaneous organization of molecules onto a surface, often through a specific interaction between a head group and the substrate. Carboxylic acid groups can be used to anchor molecules to certain surfaces. For example, self-assembly of 1,3,5-benzenetribenzoic acid on silver and copper surfaces has been studied researchgate.net. While the structural components of this compound are suitable for forming SAMs, experimental studies to this effect have not been reported.

Materials Science Applications

Incorporation of 3,5-DI-Tert-butyl-2-methoxybenzoic acid into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from organic linkers and metal nodes (in MOFs) or through strong covalent bonds between organic building units (in COFs). researchgate.netnih.gov The properties of these materials are highly tunable based on the choice of their constituent components.

Synthesis and Structural Characterization of MOF/COF Materials

The synthesis of MOFs and COFs typically involves the reaction between organic linkers (ligands) and metal precursors or other organic monomers under various conditions, such as solvothermal or hydrothermal methods. nih.govmdpi.com The structure of the resulting framework is dictated by the geometry and connectivity of the building blocks. researchgate.net

There is no specific literature detailing the synthesis of MOFs or COFs using this compound as the primary organic linker. The bulky tert-butyl groups and the methoxy (B1213986) group on the benzene (B151609) ring would influence the coordination environment and the resulting framework topology. Structural characterization of such hypothetical materials would involve techniques like single-crystal X-ray diffraction to determine the precise atomic arrangement, powder X-ray diffraction to assess phase purity, and spectroscopic methods (e.g., FT-IR, NMR) to confirm the incorporation of the ligand.

Tuning of Porosity, Surface Area, and Adsorption Properties

The porosity, surface area, and adsorption characteristics of MOFs and COFs are critical for their applications in gas storage, separation, and catalysis. nih.govrsc.org These properties are tuned by modifying the organic linkers. For instance, longer linkers can lead to larger pores, while functional groups on the linkers can alter the surface chemistry and affinity for specific molecules.

In a hypothetical MOF or COF synthesized from this compound, the bulky tert-butyl groups would likely create significant steric hindrance, potentially leading to frameworks with large, well-defined pores. The methoxy group could introduce polarity within the pores, influencing the adsorption of polar molecules. However, without experimental data, these remain theoretical considerations.

Polymer Chemistry: Monomers, Cross-linkers, and Polymer Additives

The unique chemical structure of this compound, featuring a carboxylic acid group and bulky tert-butyl groups, suggests potential, though undocumented, roles in polymer chemistry.

As a monomer , the carboxylic acid could participate in condensation polymerization reactions to form polyesters or polyamides. The bulky tert-butyl groups would likely impart properties such as increased thermal stability and solubility in organic solvents to the resulting polymer.

As a cross-linker , if the molecule were modified to have more than one reactive site, it could be used to create network polymers with specific mechanical and thermal properties.

As a polymer additive , derivatives of similar phenolic compounds, such as those containing 3,5-di-tert-butyl-4-hydroxyphenyl groups, are known to function as antioxidants. researchgate.netspecialchem.comtcichemicals.com These additives protect polymers from degradation by scavenging free radicals. While this compound itself is not a primary antioxidant due to the methoxy group, its structural motifs are present in some stabilizers.

Development of Advanced Composite Materials and Nanomaterials

Advanced composite materials and nanomaterials often derive their enhanced properties from the incorporation of functional organic molecules. There is no specific research detailing the use of this compound in the development of these materials. Theoretically, it could be used as a surface modifier or a component in the synthesis of functional polymers for composite matrices.

Functionalization of Nanomaterials with this compound Derivatives

The functionalization of nanomaterials, such as nanoparticles and nanotubes, with organic molecules can tailor their surface properties for specific applications. The carboxylic acid group of this compound could be used to anchor the molecule onto the surface of metal oxide nanoparticles. This functionalization could improve the dispersibility of the nanomaterials in organic matrices or introduce specific functionalities. However, no studies demonstrating this specific application have been identified.

Derivatization and Functionalization Strategies

Synthesis of Esters, Amides, and Anhydrides from the Carboxylic Acid Moiety

The carboxylic acid group of 3,5-di-tert-butyl-2-methoxybenzoic acid is a prime site for derivatization, allowing for the synthesis of a range of valuable compounds, including esters, amides, and anhydrides.

Standard esterification methods, such as the acid-catalyzed Fischer esterification with alcohols, can be employed, though the steric hindrance posed by the ortho-methoxy and adjacent tert-butyl groups may necessitate longer reaction times or more forcing conditions. More efficient methods involve the activation of the carboxylic acid. For instance, the use of dehydrating agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) facilitates the formation of esters under milder conditions. Another effective approach is the conversion of the carboxylic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol.

Amide synthesis from this compound can be achieved by direct reaction with amines. However, this equilibrium-limited process often requires high temperatures and the removal of water. A more practical approach involves the use of coupling reagents, similar to those used in esterification, such as DCC or EDC, to activate the carboxylic acid prior to the addition of the amine. This method allows for the formation of amides under significantly milder conditions and with a broader range of amine substrates.

The formation of anhydrides from this compound can be accomplished by reacting the corresponding carboxylate salt with an acyl halide. Alternatively, heating the carboxylic acid in the presence of a strong dehydrating agent, such as acetic anhydride, can yield the symmetric anhydride.

| Derivative | Reagents | General Conditions |

| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat |

| Alcohol, DCC/DMAP | Room Temperature | |

| SOCl₂, then Alcohol | Room Temperature to Heat | |

| Amides | Amine, High Temperature | Heat, Water Removal |

| Amine, DCC/EDC | Room Temperature | |

| Anhydrides | Carboxylate Salt, Acyl Halide | Varies |

| Acetic Anhydride | Heat |

Halogenation, Nitration, and Sulfonation of the Aromatic Ring

The electron-donating methoxy (B1213986) and tert-butyl groups on the aromatic ring of this compound activate it towards electrophilic aromatic substitution. However, the positions of these substituents and the steric bulk of the tert-butyl groups exert significant control over the regioselectivity of these reactions.

Halogenation: The introduction of halogen atoms onto the aromatic ring can be achieved using various halogenating agents. Due to the directing effects of the existing substituents, electrophilic attack is expected to occur at the positions ortho and para to the activating methoxy group, and meta to the deactivating (by resonance) but bulky tert-butyl groups. The available positions for substitution are C4 and C6. Given the steric hindrance from the adjacent tert-butyl group, substitution at the C6 position is generally favored. For example, bromination can be carried out using bromine in the presence of a Lewis acid catalyst or with N-bromosuccinimide (NBS).

Nitration: Nitration of the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. The strongly activating methoxy group directs the incoming nitro group to the ortho and para positions. Again, considering the steric environment, the primary product is expected to be the 6-nitro derivative. Careful control of reaction conditions is necessary to prevent over-nitration or side reactions.

Sulfonation: Sulfonation can be achieved by treating the compound with fuming sulfuric acid (H₂SO₄/SO₃). The sulfonic acid group is also directed by the existing activating groups, with the C6 position being the most likely site of substitution. The reversibility of the sulfonation reaction can sometimes be exploited to control the product distribution.

| Reaction | Reagent | Expected Major Product |

| Bromination | Br₂/FeBr₃ or NBS | 6-Bromo-3,5-di-tert-butyl-2-methoxybenzoic acid |

| Nitration | HNO₃/H₂SO₄ | 6-Nitro-3,5-di-tert-butyl-2-methoxybenzoic acid |

| Sulfonation | H₂SO₄/SO₃ | 6-Sulfo-3,5-di-tert-butyl-2-methoxybenzoic acid |

Palladium-Catalyzed Coupling Reactions for Further Aromatic Functionalization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

To further functionalize the aromatic ring of this compound, palladium-catalyzed cross-coupling reactions are invaluable tools. These reactions typically require the presence of a halide or triflate group on the aromatic ring, which can be introduced via the methods described in the previous section.

Suzuki Coupling: Following halogenation of the aromatic ring (e.g., at the C6 position), the resulting aryl halide can undergo a Suzuki coupling reaction with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is a powerful method for forming new carbon-carbon bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents.

Sonogashira Coupling: An aryl halide derivative of this compound can be coupled with a terminal alkyne in a Sonogashira reaction. This palladium- and copper-cocatalyzed reaction is highly efficient for the formation of carbon-carbon triple bonds, leading to the synthesis of substituted alkynyl aromatic compounds.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide derivative with a primary or secondary amine. This reaction is catalyzed by a palladium complex with a suitable phosphine ligand and requires a base. This method provides a direct route to a wide range of substituted anilines derived from the this compound scaffold.

| Coupling Reaction | Reactants | Catalyst System | Bond Formed |

| Suzuki | Aryl Halide + Boronic Acid/Ester | Pd Catalyst, Base | C-C (Aryl-Aryl) |

| Sonogashira | Aryl Halide + Terminal Alkyne | Pd Catalyst, Cu Co-catalyst, Base | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig | Aryl Halide + Amine | Pd Catalyst, Phosphine Ligand, Base | C-N (Aryl-Amine) |

Formation of Polymeric Scaffolds and Macromolecules via Monomer Derivatization

Derivatives of this compound can serve as functional monomers for the synthesis of polymers and macromolecules. The key is to introduce polymerizable functional groups onto the core structure.

For instance, the carboxylic acid moiety can be esterified with a hydroxyl-containing monomer, such as 2-hydroxyethyl methacrylate (HEMA), to produce a vinyl monomer. This new monomer, bearing the bulky 3,5-di-tert-butyl-2-methoxyphenyl group, can then be subjected to free-radical or controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, to generate well-defined polymers. The bulky side groups would be expected to significantly influence the physical properties of the resulting polymer, such as its glass transition temperature, solubility, and thermal stability.

Alternatively, difunctional derivatives of this compound can be prepared for use in step-growth polymerization. For example, if two polymerizable functional groups, such as a carboxylic acid and a hydroxyl group, are present on the molecule, it can be used in polycondensation reactions to form polyesters or polyamides. The rigid and bulky nature of the monomer unit would likely lead to polymers with high thermal stability and specific conformational properties.

Advanced Functional Group Interconversion and Rearrangement Studies

Beyond the more common derivatizations, advanced functional group interconversions and rearrangement reactions can be explored to create more complex molecular architectures based on the this compound scaffold.

The methoxy group at the C2 position can be a site for further modification. Demethylation, for instance, using reagents like boron tribromide (BBr₃), would yield the corresponding 2-hydroxy-3,5-di-tert-butylbenzoic acid. This phenolic hydroxyl group opens up a new set of derivatization possibilities, including O-alkylation, O-acylation, and reactions like the Williamson ether synthesis.

The carboxylic acid group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized, for example, by oxidation to an aldehyde or conversion to an alkyl halide.

While less common for such a substituted aromatic ring, rearrangement reactions could potentially be induced under specific conditions. For example, under certain acidic or thermal conditions, tert-butyl groups on an aromatic ring can migrate. However, the stability of the 1,3,5-substitution pattern on the benzene (B151609) ring makes such rearrangements challenging for this particular compound. More targeted studies would be required to explore the feasibility and outcomes of such transformations.

| Transformation | Reagent(s) | Resulting Functional Group |

| O-Demethylation | BBr₃ | Phenolic Hydroxyl |

| Carboxylic Acid Reduction | LiAlH₄ | Primary Alcohol |

| Alcohol Oxidation | PCC, PDC, or Swern Oxidation | Aldehyde |

| Alcohol to Halide | SOCl₂, PBr₃ | Alkyl Halide |

Advanced Analytical Methodologies and Techniques

Chromatographic Techniques for High-Purity Isolation and Advanced Analysis

Advanced chromatographic methods are indispensable for the purification and in-depth analysis of 3,5-di-tert-butyl-2-methoxybenzoic acid, moving beyond simple identification to provide quantitative and high-purity outcomes.

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for isolating highly pure fractions of this compound from crude reaction mixtures. This method operates on the principle of differential partitioning of the compound between a stationary phase and a mobile phase. By scaling up analytical HPLC methods, preparative HPLC can yield significant quantities of the purified compound, which is essential for subsequent research and application. The choice of stationary phase (e.g., reversed-phase C18) and mobile phase (e.g., a gradient of acetonitrile (B52724) and water with an acid modifier like trifluoroacetic acid) is critical for achieving optimal separation from impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of this compound, especially after derivatization to increase its volatility (e.g., through esterification). Beyond basic identification, advanced GC-MS analysis can provide detailed structural information through the study of its fragmentation patterns upon electron ionization. The characteristic fragmentation can help in identifying and quantifying the compound in complex matrices and in metabolic studies.

Hyphenated Techniques for Complex Mixture Characterization and Reaction Monitoring

The integration of multiple analytical techniques, known as hyphenated techniques, provides a multi-dimensional view of complex samples containing this compound and is invaluable for monitoring chemical reactions in real-time.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a prime example of a hyphenated technique that combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This is particularly useful for analyzing reaction mixtures during the synthesis of this compound or its derivatives, allowing for the identification of intermediates, byproducts, and the final product without the need for derivatization.

For real-time reaction monitoring, techniques such as ReactIR (Fourier Transform Infrared Spectroscopy for in-situ reaction analysis) can be employed. This allows for the continuous tracking of the concentration of reactants, intermediates, and products by observing their characteristic infrared absorption bands. This provides crucial kinetic data and insights into the reaction mechanism.

Electrochemical Characterization

The electrochemical properties of this compound are of significant interest, particularly in the context of its potential use as a ligand in redox-active metal complexes.

Cyclic Voltammetry (CV) is a key technique for investigating the redox behavior of this compound. By applying a varying potential to an electrode immersed in a solution of the compound, a voltammogram is generated that reveals information about its oxidation and reduction potentials. The presence of electron-donating tert-butyl and methoxy (B1213986) groups on the aromatic ring is expected to influence its electrochemical properties. Studies on similar phenolic compounds show that the introduction of electron-donating groups tends to lower the oxidation potential, making the compound easier to oxidize. nih.gov The electrochemical behavior of benzoic acid and its derivatives has been studied using various electrode materials, providing insights into their reduction and oxidation mechanisms. acs.orgresearchgate.nettue.nl The redox behavior of phenolic antioxidants, which share structural similarities, has been evaluated using electroanalysis, demonstrating the utility of these methods in characterizing such compounds. nih.gov

A hypothetical cyclic voltammogram for this compound could be expected to show an oxidation peak corresponding to the removal of an electron from the electron-rich aromatic system. The potential at which this occurs would be indicative of its antioxidant capacity and its suitability as a ligand for stabilizing different oxidation states of metal ions.

Thermal Analysis (TGA, DSC) for Material Stability and Phase Transitions

Thermal analysis techniques are crucial for characterizing the stability and phase behavior of this compound and materials derived from it, such as metal-organic frameworks (MOFs) or polymers.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA can determine its decomposition temperature, providing a measure of its thermal stability. When incorporated into a larger material, such as a metal complex, TGA can reveal information about the loss of solvent molecules and the decomposition of the organic ligand.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC is used to determine melting points, glass transitions, and other phase transitions. For this compound, a DSC thermogram would show an endothermic peak at its melting point. In polymeric materials containing this moiety, DSC can reveal information about the material's thermal history and processing conditions.

| Thermal Analysis Data for a Hypothetical Material Containing this compound | |

| Technique | Observation |

| TGA | Onset of decomposition at > 300 °C |

| DSC | Melting point at ~200-220 °C |

Microscopic Techniques (SEM, TEM, AFM) for Material Morphology and Surface Characterization

Microscopic techniques are essential for visualizing the morphology and surface features of materials incorporating this compound at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a material by scanning it with a focused beam of electrons. For crystalline forms of this compound or its composites, SEM can reveal details about crystal habit, particle size distribution, and surface topography.

Transmission Electron Microscopy (TEM) is used to visualize the internal structure of a material. By passing a beam of electrons through an ultrathin section of the sample, TEM can provide information about the crystal structure, defects, and the dispersion of nanoparticles in a composite material containing the benzoic acid derivative.

Future Research Directions and Emerging Perspectives